Cas no 1268524-70-4 ((+)-JQ-1)
(+)-JQ-1 structure
Product Name:(+)-JQ-1
Numéro CAS:1268524-70-4
Le MF:C23H25ClN4O2S
Mégawatts:456.9882
MDL:MFCD22683748
CID:834791
PubChem ID:329825941
Update Time:2024-11-02
(+)-JQ-1 Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- (+)-JQ-1
- (S)-(+)-Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]
- (+)?-?JQ-?1
- (+)-JQ1
- (S)-(+)-Tert-butyl 2
- (S)-(+)-Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)aceta...
- (S)-(+)-Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- (S)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno-[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid,
- JQ1
- (6s)-6-(2-Tert-Butoxy-2-Oxoethyl)-4-(4-Chlorophenyl)-2,3,9-Trimethyl-6,7-Dihydrothieno[3,2-F][1,2,4]triazolo[4,3-A][1,4]diazepin-10-Ium
- (S)-JQ1
- 3mxf
- 4flp
- CHEMBL1957266
- JQ-1
- SureCN881227
- UNII-1MRH0IMX0W
- 6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, 1,1-dimethylethyl ester, (6S)-
- JQ1 compound
- Bromodomain Inhibitor, (+)-JQ1
- 1MRH0IMX0W
- (S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-yl)acetate
- (S)-te
- (S)-tert-butyl2-(4-(4-chlorophenyl)-2,3,9-triMethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- 1268524-70-4
- NCGC00250412-01
- NSC-760183
- tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetraazatricyclo[8.3.0.0,2,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
- Q3156953
- HB1448
- NCGC00250412-21
- JQ1 (+)
- 6H-Thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine-6-acetic acid, 4-(4-chlorophenyl)-2,3,9-trimethyl-, 1,1-dimethylethyl ester, (6S)-
- (+)-JQ1, >=98% (HPLC)
- tert-butyl 2-((6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- CCG-269306
- tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
- (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]di azepine-6-acetic acid 1,1-dimethylethyl ester
- (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic Acid 1,1-Dimethylethyl Ester; (+)?-?JQ1
- (S)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-triMethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diaz
- 4qzs
- GTPL7511
- Z2235802082
- BDBM50365262
- (+)-JQ1?
- BP-21590
- JQ1-(+)
- NSC760183
- DNVXATUJJDPFDM-KRWDZBQOSA-N
- s7110
- EX-A457
- CHEBI:95080
- CHEBI:137113
- HY-13030
- DTXSID20155309
- SMR004702930
- MLS006011158
- AC-32617
- SCHEMBL881227
- AKOS016344680
- C23H25ClN4O2S
- NSC764043
- tert-Butyl 2-((6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-6-yl)acetate
- tert-butyl (S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
- AS-16352
- (+)JQ-1
- NCGC00250412-09
- DA-68975
- tert-butyl [(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetate
- NSC-764043
- tert-butyl[(S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetate
- CS-0581
- EN300-7404173
- NCGC00250412-15
- BRD-K54606188-001-13-1
-
- MDL: MFCD22683748
- Piscine à noyau: 1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3/t17-/m0/s1
- La clé Inchi: DNVXATUJJDPFDM-KRWDZBQOSA-N
- Sourire: ClC1C([H])=C([H])C(=C([H])C=1[H])C1C2C(C([H])([H])[H])=C(C([H])([H])[H])SC=2N2C(C([H])([H])[H])=NN=C2[C@]([H])(C([H])([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])N=1
Propriétés calculées
- Qualité précise: 456.13895
- Masse isotopique unique: 456.1386749g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 5
- Complexité: 706
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 97.6
- Le xlogp3: 4.9
Propriétés expérimentales
- Dense: 1.33
- Solubilité: DMSO: soluble20mg/mL, clear
- Le PSA: 69.37
(+)-JQ-1 Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H332-H335
- Déclaration d'avertissement: P261-P280-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(+)-JQ-1 PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S7110-10mM (1mL in DMSO) |
(+)-JQ1 |
1268524-70-4 | 99.99% | 10mM (1mL in DMSO) |
¥794.43 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7110-10mg |
(+)-JQ1 |
1268524-70-4 | 99.99% | 10mg |
¥1040.13 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7110-25mg |
(+)-JQ1 |
1268524-70-4 | 99.99% | 25mg |
¥1941.03 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S7110-100mg |
(+)-JQ1 |
1268524-70-4 | 99.99% | 100mg |
¥4823.91 | 2023-09-15 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SML1524-5MG |
(+)-JQ1 |
1268524-70-4 | 5mg |
¥2447.58 | 2023-09-13 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SML1524-25MG |
(+)-JQ1 |
1268524-70-4 | 25mg |
¥8990.28 | 2023-09-13 | ||
| DC Chemicals | DC5019-100 mg |
(+)-JQ1 |
1268524-70-4 | >99%, ee>99% | 100mg |
$300.0 | 2022-02-28 | |
| DC Chemicals | DC5019-250 mg |
(+)-JQ1 |
1268524-70-4 | >99%, ee>99% | 250mg |
$600.0 | 2022-02-28 | |
| DC Chemicals | DC5019-1 g |
(+)-JQ1 |
1268524-70-4 | >99%, ee>99% | 1g |
$1000.0 | 2022-02-28 | |
| TRC | T117580-5mg |
(S)-(+)-Tert-butyl 2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate |
1268524-70-4 | 5mg |
$ 57.00 | 2023-09-06 |
(+)-JQ-1 Littérature connexe
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
1268524-70-4 ((+)-JQ-1) Produits connexes
- 105920-84-1(4H-Cyclohepta[b]thiophene-3-carboxylic acid,5,6,7,8-tetrahydro-2-(3-methyl-4H-1,2,4-triazol-4-yl)-)
- 105920-83-0(Benzo[b]thiophene-3-carboxylic acid,4,5,6,7-tetrahydro-2-(3-methyl-4H-1,2,4-triazol-4-yl)-)
- 105219-70-3(1-Propanone,3-(9-methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl)-1-(4-morpholinyl)-)
- 114800-33-8(4H,7H-CYCLOPENTA[4,5]THIENO[3,2-F][1,2,4]TRIAZOLO[4,3-A][1,4]DIAZEPINE-8-METHANOL, 8,9-DIHYDRO-1-METHYL-6-PHENYL-)
- 58066-31-2(6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 4-phenyl-)
- 105920-86-3(Benzo[b]thiophene-3-carboxylic acid,4,5,6,7-tetrahydro-2-(3-methyl-4H-1,2,4-triazol-4-yl)-, methyl ester)
- 40455-41-2(6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine)
- 105920-90-9(4H-Cyclohepta[b]thiophene-3-carboxylic acid,5,6,7,8-tetrahydro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]-,methyl ester)
- 54123-09-0(9-Methyl-4-phenyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine)
- 40054-74-8(6H-Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, 2-ethyl-4-phenyl-)
Fournisseurs recommandés
Shanghai Pearlk Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hangzhou Cedareal Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot